molecular formula C20H20N4O3S B2389993 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351610-01-9

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B2389993
CAS No.: 1351610-01-9
M. Wt: 396.47
InChI Key: NIJZYGQSGIXUPZ-UHFFFAOYSA-N
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Description

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of substitution reactions followed by hydrolysis. The cyclohexyl phenylcarbamate moiety is then introduced through a coupling reaction, often using reagents such as carbonyldiimidazole or similar coupling agents .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. For instance, in photochemical applications, it acts as a visible-light organophotocatalyst, facilitating electron transfer reactions. In biological systems, it may interact with cellular proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific functional groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

IUPAC Name

[3-(2,1,3-benzothiadiazole-5-carbonylamino)cyclohexyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-19(13-9-10-17-18(11-13)24-28-23-17)21-15-7-4-8-16(12-15)27-20(26)22-14-5-2-1-3-6-14/h1-3,5-6,9-11,15-16H,4,7-8,12H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZYGQSGIXUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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